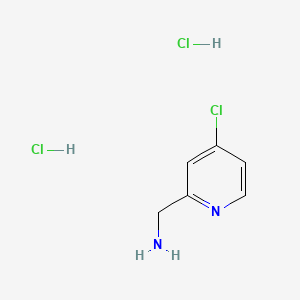

(4-Chloropyridin-2-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Chloropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9Cl3N2 . It has a molecular weight of 215.508 Da . The compound appears as a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid .

Molecular Structure Analysis

The InChI code for “(4-Chloropyridin-2-yl)methanamine dihydrochloride” is 1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“(4-Chloropyridin-2-yl)methanamine dihydrochloride” is a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis of Metal Complexes for Photocytotoxicity

Iron(III) catecholates, synthesized using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, have shown unprecedented photocytotoxicity under red light to various cell lines through apoptosis by generating reactive oxygen species. These complexes are capable of interacting with DNA and show potential for cellular imaging (Basu et al., 2014).

Photo-induced Oxidation Studies

Studies on complexes involving 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine have explored the enhancement of outer sphere electron transfer to oxygen under UV or visible irradiation, producing superoxide radical anion and converting the complexes to the Fe(III) redox state. These findings contribute to understanding the ligand's role in photocatalytic oxidation processes (Draksharapu et al., 2012).

Synthesis and Characterization of Schiff Bases

A novel series of Schiff bases synthesized from 3-aminomethyl pyridine, a derivative of the topic compound, showed anticonvulsant activity. These compounds were evaluated for their potential as anticonvulsant agents, highlighting the compound's utility as a precursor in medicinal chemistry (Pandey & Srivastava, 2011).

Lysyl Oxidase-like 2 (LOXL2) Inhibitors

A study on small molecule LOXL2 enzyme inhibitors identified derivatives of (2-chloropyridin-4-yl)methanamine as potent and selective inhibitors for LOXL2 over LOX. This finding is significant for therapeutic applications targeting fibrosis and cancer progression (Hutchinson et al., 2017).

Selective Detection of Ions

Reactions involving (pyridine-2-yl)methanamine derivatives led to products capable of selectively detecting Hg and Ni ions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H317-H319 . This indicates that it may cause an allergic skin reaction (H317) and can cause serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

The primary target of (4-Chloropyridin-2-yl)methanamine dihydrochloride is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

(4-Chloropyridin-2-yl)methanamine dihydrochloride acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, inhibiting its activity. This inhibition disrupts the crosslinking of collagens and elastin, thereby affecting the structural integrity of the extracellular matrix .

Biochemical Pathways

By inhibiting LOXL2, (4-Chloropyridin-2-yl)methanamine dihydrochloride affects the extracellular matrix remodeling pathway . This disruption can lead to changes in tissue structure and function, potentially influencing disease processes such as fibrosis .

Pharmacokinetics

It is known that the compound is soluble in water and dmso , which suggests it may have good bioavailability

Result of Action

The inhibition of LOXL2 by (4-Chloropyridin-2-yl)methanamine dihydrochloride can lead to changes at the molecular and cellular levels. These changes can affect the structural integrity of tissues, potentially influencing disease processes such as fibrosis .

Propriétés

IUPAC Name |

(4-chloropyridin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNWMMDFCUUMOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735176 |

Source

|

| Record name | 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloropyridin-2-yl)methanamine dihydrochloride | |

CAS RN |

114780-09-5 |

Source

|

| Record name | 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H,3H-Oxeto[2,3-A]pyrrolizine](/img/structure/B568245.png)

![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)

![2-[4-(Propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B568259.png)